molecular formula C12H11NO4S B6330850 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid CAS No. 854751-71-6

5-Amino-6-hydroxy-biphenyl-3-sulfonic acid

Cat. No. B6330850
CAS RN: 854751-71-6
M. Wt: 265.29 g/mol
InChI Key: NOYWXYPTLDJORU-UHFFFAOYSA-N
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Description

5-Amino-6-hydroxy-biphenyl-3-sulfonic acid, also known as AHBS, is a small organic molecule with a wide range of applications in the fields of biochemistry, biophysics, and medicine. AHBS is a sulfonated aromatic amine and is used in a variety of laboratory experiments, such as synthesis and spectroscopic analysis. It is also used in the production of certain pharmaceuticals and other organic compounds. AHBS is a highly versatile molecule, providing a number of advantages and potential applications in scientific research.

Scientific Research Applications

5-Amino-6-hydroxy-biphenyl-3-sulfonic acid has a wide range of applications in scientific research. It is commonly used in spectroscopic analysis, such as nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-vis) spectroscopy. 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid is also used in the synthesis of organic compounds, such as dyes and pigments. Additionally, 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid is used in the production of certain pharmaceuticals, such as antibiotics and antifungal agents.

Mechanism of Action

5-Amino-6-hydroxy-biphenyl-3-sulfonic acid acts as a proton acceptor and is capable of forming hydrogen bonds with other molecules. This allows it to interact with a variety of different molecules, including proteins, peptides, and nucleic acids. Additionally, 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid can interact with other aromatic compounds, such as phenols and anilines.
Biochemical and Physiological Effects
5-Amino-6-hydroxy-biphenyl-3-sulfonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the inflammatory response in cells. Additionally, 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid has been shown to modulate the activity of certain enzymes and to reduce the production of certain hormones.

Advantages and Limitations for Lab Experiments

5-Amino-6-hydroxy-biphenyl-3-sulfonic acid is a highly versatile molecule and provides a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in spectroscopy and organic synthesis. Additionally, 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid is a relatively small molecule, which makes it ideal for use in a variety of experiments. However, 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid can be difficult to purify, and it can be toxic in high concentrations.

Future Directions

The potential applications of 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid are vast and growing. Future research may focus on the development of new synthesis methods, as well as the exploration of new applications in the fields of biochemistry and medicine. Additionally, further research may be conducted on the biochemical and physiological effects of 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid, as well as its potential toxicity. Finally, further research may focus on the development of new methods for the purification of 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid.

Synthesis Methods

5-Amino-6-hydroxy-biphenyl-3-sulfonic acid is typically synthesized through a multi-step process involving the reaction of an aromatic amine with an aryl halide. The reaction yields an aryl-substituted amine, which is then sulfonated with sulfuric acid. The resulting product is then purified using a variety of chromatographic techniques. In addition, 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid can be synthesized using a variety of other methods, such as the reaction of an aromatic amine with a sulfonating agent, or the reaction of an aromatic amine with a sulfonate ester.

properties

IUPAC Name

3-amino-4-hydroxy-5-phenylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c13-11-7-9(18(15,16)17)6-10(12(11)14)8-4-2-1-3-5-8/h1-7,14H,13H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYWXYPTLDJORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)S(=O)(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-hydroxy-biphenyl-3-sulfonic acid

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